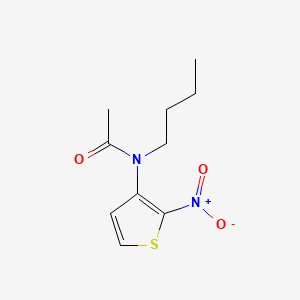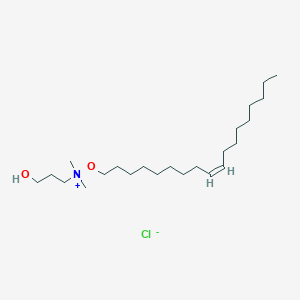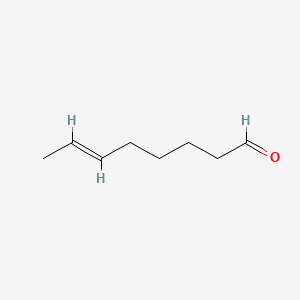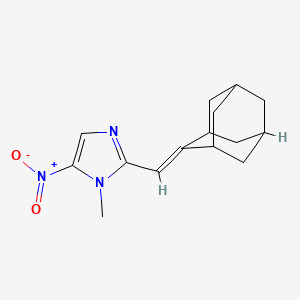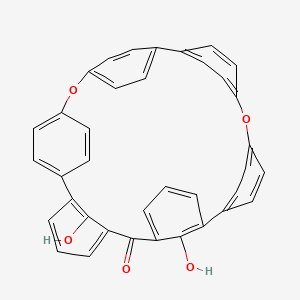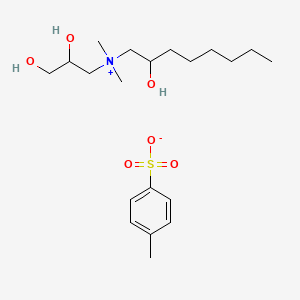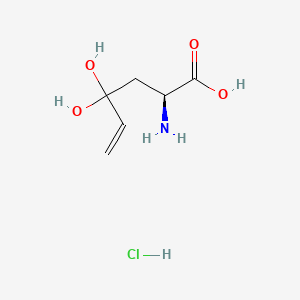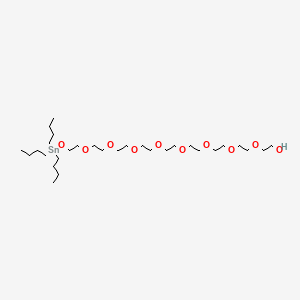
28,28-Dibutyl-3,6,9,12,15,18,21,24,27-nonaoxa-28-stannadotriacontan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
28,28-Dibutyl-3,6,9,12,15,18,21,24,27-nonaoxa-28-stannadotriacontan-1-ol is a complex organotin compound characterized by its unique structure, which includes multiple ether linkages and a central tin atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 28,28-Dibutyl-3,6,9,12,15,18,21,24,27-nonaoxa-28-stannadotriacontan-1-ol typically involves the reaction of dibutyltin dichloride with a polyether compound under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and hydrolysis of the tin compound. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
28,28-Dibutyl-3,6,9,12,15,18,21,24,27-nonaoxa-28-stannadotriacontan-1-ol can undergo various chemical reactions, including:
Oxidation: The tin center can be oxidized to higher oxidation states.
Reduction: Reduction reactions can convert the tin center to lower oxidation states.
Substitution: The butyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve the use of Grignard reagents or organolithium compounds.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield tin oxides, while substitution reactions can produce a variety of organotin compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
28,28-Dibutyl-3,6,9,12,15,18,21,24,27-nonaoxa-28-stannadotriacontan-1-ol has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the tin atom.
Medicine: Explored for its potential use in drug delivery systems, leveraging its ability to form stable complexes with various drugs.
Industry: Utilized in the production of advanced materials, such as coatings and composites, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 28,28-Dibutyl-3,6,9,12,15,18,21,24,27-nonaoxa-28-stannadotriacontan-1-ol involves its interaction with molecular targets through coordination chemistry. The tin atom can form stable complexes with various ligands, influencing the reactivity and stability of the compound. This coordination ability is crucial for its catalytic and antimicrobial activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6,9,12,15,18,21,24-Octaoxapentacosan-1-ol: Another polyether compound with multiple ether linkages but without the tin atom.
3,6,9,12,15,18,21,24,27-Nonaoxaheptatriacontan-1-ol: Similar structure but lacks the dibutyl and tin components.
Uniqueness
28,28-Dibutyl-3,6,9,12,15,18,21,24,27-nonaoxa-28-stannadotriacontan-1-ol is unique due to the presence of the tin atom and the dibutyl groups, which impart distinct chemical and physical properties. These features make it particularly useful in applications requiring specific coordination chemistry and stability.
Eigenschaften
CAS-Nummer |
93951-17-8 |
|---|---|
Molekularformel |
C30H64O10Sn |
Molekulargewicht |
703.5 g/mol |
IUPAC-Name |
2-[2-[2-[2-[2-[2-[2-[2-(2-tributylstannyloxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol |
InChI |
InChI=1S/C18H37O10.3C4H9.Sn/c19-1-3-21-5-7-23-9-11-25-13-15-27-17-18-28-16-14-26-12-10-24-8-6-22-4-2-20;3*1-3-4-2;/h19H,1-18H2;3*1,3-4H2,2H3;/q-1;;;;+1 |
InChI-Schlüssel |
KKZNWKXBSPLDMB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC[Sn](CCCC)(CCCC)OCCOCCOCCOCCOCCOCCOCCOCCOCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


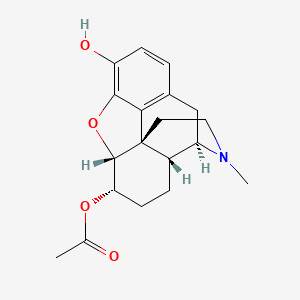
![Methyl 2-[(2-methoxy-2-oxoethyl)thio]-5-nitrobenzoate](/img/structure/B12685786.png)




